[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%
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Overview
Description
“[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid” is a boronic acid compound with the molecular formula C6H7BO4S . It has a molecular weight of 186 and is also known as MCTPBA or 3-(Methoxycarbonyl)thiophene-2-boronic acid.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BO4S/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3,9-10H,1H3 . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids and their esters are highly valuable building blocks in organic synthesis . They are involved in many chemical reactions, including the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at temperatures between 2-8°C .Scientific Research Applications
[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95% has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in medicinal chemistry. In addition, [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95% has been used in the synthesis of several biologically active compounds, such as antifungal agents, inhibitors of protein-protein interactions, and inhibitors of cell cycle progression.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids undergo transmetalation with a palladium catalyst, which then facilitates the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s potential involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in synthetic pathways for the formation of biologically active compounds .
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with biological molecules .
Result of Action
Given its potential involvement in suzuki-miyaura cross-coupling reactions, it may contribute to the synthesis of various biologically active compounds .
Action Environment
The action of [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, like other boronic acids, can be influenced by environmental factors such as pH and the presence of diols. For instance, boronic acids can form boronate esters in the presence of diols, a reaction that is reversible and dependent on pH .
Advantages and Limitations for Lab Experiments
[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95% has several advantages for use in laboratory experiments. It is a highly efficient reagent, with yields of up to 95%. In addition, it is relatively inexpensive, and is readily available from chemical suppliers. However, [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95% is not very soluble in water, and must be used in a polar solvent, such as dimethylformamide, for optimal performance.
Future Directions
The potential applications of [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95% are still being explored. Further research is needed to determine its effects on biochemical and physiological processes, as well as its potential applications in medicinal chemistry and materials science. In addition, research is needed to develop more efficient and cost-effective methods of synthesizing [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%. Finally, research is needed to determine the optimal conditions for using [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95% in laboratory experiments.
Synthesis Methods
[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95% can be synthesized from three main precursors: 2-bromo-3-methylthiophene, boronic acid, and an ammonium salt. The synthesis is initiated by reacting 2-bromo-3-methylthiophene with boronic acid in the presence of a base, such as potassium carbonate, to form a salt. The salt is then reacted with an ammonium salt in a polar solvent, such as dimethylformamide, to form the desired product, [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%. The reaction is highly efficient, with yields of up to 95%.
Safety and Hazards
properties
IUPAC Name |
(2-methoxycarbonylthiophen-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4S/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3,9-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUMKPSCWRACHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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